molecular formula C13H12O3 B024435 (R)-O-Desmethyl Naproxen CAS No. 123050-98-6

(R)-O-Desmethyl Naproxen

Cat. No. B024435
M. Wt: 216.23 g/mol
InChI Key: XWJUDDGELKXYNO-MRVPVSSYSA-N
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Description

Synthesis Analysis

(R)-O-Desmethyl Naproxen and its metabolites, including 6-O-desmethylnaproxen, have been synthesized and studied for their chemical properties and biological activities. These compounds have been produced through both enzymatic and chemical synthesis methods, highlighting their significance in drug metabolism and environmental presence (Andersen & Hansen, 1992).

Molecular Structure Analysis

The molecular structure of Naproxen, closely related to (R)-O-Desmethyl Naproxen, has been refined using X-ray diffraction techniques, providing insights into its crystallographic properties and intermolecular interactions (Kim, Song, & Park, 1987).

Chemical Reactions and Properties

The reactivity and chemical properties of (R)-O-Desmethyl Naproxen have been explored through its interactions with various substances, including its role in the formation of complex molecular structures and its environmental detection as a contaminant. These studies underline the compound's environmental impact and its potential for further chemical investigations (Selke, Scheurell, Shah, & Hühnerfuss, 2010).

Physical Properties Analysis

The solubility, volumetric, and compressibility properties of Naproxen, which are relevant to (R)-O-Desmethyl Naproxen, have been studied in various solvents. These studies offer valuable information on the physicochemical characteristics of the drug and its metabolites, aiding in the understanding of their behavior in different environments (Mokhtarpour, Shekaari, Martínez, & Zafarani-Moattar, 2019).

Chemical Properties Analysis

The enantiomeric separation and analysis of Naproxen and its metabolites, including (R)-O-Desmethyl Naproxen, have been achieved through various chromatographic techniques. These studies not only provide insights into the compound's enantiomeric purity but also demonstrate its pharmacokinetic behavior and environmental detection (Andersen & Hansen, 1992; Dionísio et al., 2020).

Scientific Research Applications

Solubility and Physicochemical Properties

Research has focused on enhancing the solubility of Naproxen by exploring its behavior in various solvents, including deep eutectic solvents (DES). The solubility of Naproxen increases with the concentration of DES and temperature, indicating strong interactions between Naproxen and DES. This finding could improve drug formulation and delivery methods for more efficient therapeutic effects (Mokhtarpour et al., 2019).

Environmental Impact and Degradation

Studies have also examined the environmental impact of Naproxen, including its stability and removal in wastewater treatment processes. An advanced wastewater treatment plant utilizing ultra-filtration, activated charcoal, and reverse osmosis showed efficiency in removing Naproxen, suggesting the potential for improving water purification technologies (Qurie et al., 2014). Additionally, research on the degradation of Naproxen by various chemical processes has provided insights into potential methods for reducing its presence in the environment, thereby mitigating its impact on ecosystems (Arany et al., 2013).

Safety And Hazards

®-Naproxen has several safety considerations. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

There is potential for the use of ®-Naproxen in the treatment of several epithelial cancer types due to its novel activities against Rho-family GTPases . Additionally, the antiviral properties of naproxen were evaluated against SARS-CoV-2, suggesting potential future directions for the drug .

properties

IUPAC Name

(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-O-Desmethyl Naproxen

Synthesis routes and methods

Procedure details

A mixture of Naproxen (500 grams, 2.774 mmol) and 48% HBr (1500 ml) was refluxed for 10 Hours, poured onto ice water (3000 ml) and stirred for 30 minutes. Crude 36 was filtered, dried (380 grams, 81%) and used as such for next stage.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

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